2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
2,2-Dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its cyclopropane ring structure, which is substituted with cyano groups, dichlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring One common method involves the reaction of 2,4-dichlorobenzyl chloride with malononitrile in the presence of a base to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or halogenated phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2,2-Dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
2,2-Dicyano-3-(4-fluorophenyl)cyclopropane-1-carboxamide:
2,2-Dicyano-3-(2,4-dichlorophenyl)-N-phenylcyclopropane-1-carboxamide: Lacks the fluorine substitution, which may influence its chemical stability and biological activity.
Uniqueness
2,2-Dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-10-1-6-13(14(20)7-10)15-16(18(15,8-22)9-23)17(25)24-12-4-2-11(21)3-5-12/h1-7,15-16H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKLJWYHDVRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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